Pentyl 4-amino-3-bromobenzoate

Catalog No.
S15668800
CAS No.
1131594-27-8
M.F
C12H16BrNO2
M. Wt
286.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl 4-amino-3-bromobenzoate

CAS Number

1131594-27-8

Product Name

Pentyl 4-amino-3-bromobenzoate

IUPAC Name

pentyl 4-amino-3-bromobenzoate

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

InChI

InChI=1S/C12H16BrNO2/c1-2-3-4-7-16-12(15)9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7,14H2,1H3

InChI Key

GCPDJTLWJWJXIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=C(C=C1)N)Br

Pentyl 4-amino-3-bromobenzoate is an organic compound with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of approximately 286.17 g/mol. It is a derivative of benzoic acid, specifically characterized by the presence of a pentyl group and an amino group at the para position relative to the bromine substituent on the aromatic ring. The compound is known for its potential applications in various fields, including chemistry, biology, and medicine .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to various derivatives depending on the nucleophile used.
  • Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions, potentially yielding different functional groups.
  • Hydrolysis: The ester bond can be hydrolyzed to produce 4-amino-3-bromobenzoic acid and pentanol, which are important for further chemical transformations.

Common reagents for these reactions include sodium azide or potassium cyanide for substitution, hydrogen peroxide or potassium permanganate for oxidation, and lithium aluminum hydride or sodium borohydride for reduction .

The biological activity of Pentyl 4-amino-3-bromobenzoate is an area of ongoing research. It has been studied for its potential interactions with biological macromolecules, including enzymes and receptors. The presence of both amino and bromine substituents may influence its binding affinity and specificity towards various molecular targets, suggesting potential pharmacological applications.

The synthesis of Pentyl 4-amino-3-bromobenzoate typically involves the esterification of 4-amino-3-bromobenzoic acid with pentanol. This reaction is generally catalyzed by acids such as sulfuric acid or hydrochloric acid. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield by optimizing reaction parameters like temperature and pressure .

General Reaction Scheme

  • Combine 4-amino-3-bromobenzoic acid with pentanol.
  • Add an acid catalyst (e.g., sulfuric acid).
  • Heat the mixture to promote esterification.
  • Purify the resulting Pentyl 4-amino-3-bromobenzoate.

Pentyl 4-amino-3-bromobenzoate has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Researchers investigate its interactions with biological systems.
  • Medicine: Potential pharmacological properties are being explored.
  • Industry: Used in developing specialty chemicals and materials .

Pentyl 4-amino-3-bromobenzoate shares structural similarities with other compounds in the same chemical family. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-amino-3-bromobenzoateC₈H₈BrNO₂Contains a methyl group instead of a pentyl group.
Ethyl 4-amino-3-bromobenzoateC₉H₁₀BrNO₂Contains an ethyl group; slightly smaller than pentyl.
Propyl 4-amino-3-bromobenzoateC₁₀H₁₂BrNO₂Contains a propyl group; one carbon shorter than pentyl.

Uniqueness

Pentyl 4-amino-3-bromobenzoate's unique pentyl side chain distinguishes it from these similar compounds, potentially affecting its solubility, reactivity, and biological activity. This structural variation may influence its applications in research and industry compared to its methyl or ethyl counterparts .

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

285.03644 g/mol

Monoisotopic Mass

285.03644 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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